4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate
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Overview
Description
4-Formylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring attached to an acrylic ester, which is further substituted with a formyl group on the phenyl ring. The presence of both furan and phenyl groups in its structure makes it an interesting molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 3-(furan-2-yl)acrylate typically involves the following steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the furan ring and the phenyl ring.
Esterification: The acrylic acid derivative is esterified with the phenyl compound to form the final product.
Industrial Production Methods
Industrial production of 4-Formylphenyl 3-(furan-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 3-(furan-2-yl)acrylate undergoes various types of chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 4-Formylphenyl 3-(furan-2-yl)acrylic acid.
Reduction: 4-Hydroxymethylphenyl 3-(furan-2-yl)acrylate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Formylphenyl 3-(furan-2-yl)acrylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-(furan-2-yl)acrylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, such as microbial cell wall synthesis and inflammatory pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to the disruption of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic acid: A similar compound with a furan ring and an acrylic acid moiety.
2-Furoic acid: Another furan derivative with a carboxylic acid group.
5-Methyl-2-furoic acid: A methyl-substituted furan carboxylic acid.
Uniqueness
4-Formylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both a formyl group and an acrylic ester in its structure. This combination provides distinct reactivity and potential for various applications compared to other furan derivatives.
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(4-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10O4/c15-10-11-3-5-13(6-4-11)18-14(16)8-7-12-2-1-9-17-12/h1-10H/b8-7+ |
InChI Key |
AABPJHPEHNKSKC-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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